4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-
Description
Chemical Structure and Properties The compound 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- (CAS: 732-22-9) is a pyrimidinone derivative characterized by a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and a 3-[(4-nitrophenyl)amino]propyl chain at position 5 (Figure 1). Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of 258.33 g/mol .
Properties
CAS No. |
899-86-5 |
|---|---|
Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
2-amino-4-methyl-5-[3-(4-nitroanilino)propyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N5O3/c1-9-12(13(20)18-14(15)17-9)3-2-8-16-10-4-6-11(7-5-10)19(21)22/h4-7,16H,2-3,8H2,1H3,(H3,15,17,18,20) |
InChI Key |
UVHWXPKSONLKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- typically involves the following key steps:
- Construction of the pyrimidinone core.
- Introduction of the 6-methyl substituent.
- Functionalization at the 5-position with a 3-(4-nitrophenyl)amino propyl side chain via nucleophilic substitution or amidation.
The synthetic approach often begins with commercially available or easily synthesized pyrimidinone derivatives, followed by selective alkylation or amination.
Core Pyrimidinone Synthesis
The pyrimidinone nucleus is commonly prepared via condensation reactions involving β-dicarbonyl compounds and amidines or urea derivatives under acidic or basic catalysis. Literature indicates that the 4(3H)-pyrimidinone scaffold can be efficiently synthesized by cyclization of appropriate precursors in inert organic solvents, with reaction monitoring by thin-layer chromatography (TLC) to ensure completion.
Introduction of the 6-Methyl Group
Methylation at the 6-position is generally achieved by using methyl-substituted starting materials or via selective alkylation reactions employing methyl halides or methylating agents under controlled conditions to avoid over-alkylation.
Functionalization at the 5-Position: Attachment of the 3-(4-Nitrophenyl)Amino Propyl Side Chain
The 5-position substitution with a 3-(4-nitrophenyl)amino propyl group is typically carried out via nucleophilic substitution or amidation reactions:
Nucleophilic substitution : The pyrimidinone core bearing a suitable leaving group at the 5-position (e.g., halide) reacts with 3-(4-nitrophenyl)propylamine under ambient or reflux conditions to form the desired substituted product.
Amidation : Activated carboxylic acid derivatives of the side chain can be coupled with the amino group at the 5-position using conventional amidation techniques, often employing coupling reagents or catalysts.
Reaction solvents are generally inert organic solvents such as dioxane or ethanol. Reaction times vary from a few hours at room temperature to reflux conditions depending on the reactivity of the substrates.
Catalysis and Advanced Synthetic Techniques
Recent advances include the use of hybrid catalysts and nanocatalysts to improve reaction efficiency and selectivity in pyrimidinone derivative synthesis. Iron-based nanoparticles and other heterogeneous catalysts have been employed in related pyrimidinone syntheses, providing high yields and reusability of catalysts under mild conditions.
Though these catalytic methods are primarily reported for other pyrimidinone derivatives, they represent promising strategies for the synthesis of complex substituted pyrimidinones like the target compound.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidinone core synthesis | β-Dicarbonyl + amidine/urea, acid/base catalyst | Inert organic | Ambient to reflux | 3–24 hours | 70–90 | Reaction monitored by TLC; inert solvents preferred |
| 6-Methyl group introduction | Methyl halide or methyl-substituted starting material | Dioxane, ethanol | Room temp to reflux | 3–6 hours | 75–85 | Selective alkylation to avoid over-alkylation |
| 5-Position substitution | 3-(4-Nitrophenyl)propylamine + pyrimidinone halide | Dioxane, ethanol | Room temp to reflux | 3–24 hours | 65–90 | Nucleophilic substitution or amidation; completion monitored by TLC |
| Catalytic enhancement (optional) | Iron-based nanocatalysts or hybrid catalysts | Ethanol, water | 25–80 °C | 10 min–6 h | 85–98 | Improved yields and catalyst reusability; reported for related pyrimidinone systems |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The 2-amino group on the pyrimidinone ring participates in nucleophilic reactions. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives under mild conditions (DMF, room temperature) .
-
Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine .
Table 1: Representative Nucleophilic Reactions
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-2-amino derivative | DMF, RT, 2h | 78 | |
| Benzenesulfonyl chloride | N-Sulfonylpyrimidinone | Et₃N, CH₂Cl₂, 0°C → RT | 65 |
Hydrogen Bonding and Supramolecular Interactions
The planar pyrimidinone ring engages in N–H···O and N–H···π hydrogen bonds, as observed in crystallographic studies of structurally similar compounds . These interactions influence solubility and stability in polar solvents (e.g., DMSO, water).
Key Findings :
-
Intramolecular H-bonding between the 2-amino group and the pyrimidinone carbonyl enhances thermal stability .
-
Intermolecular interactions with nitro groups from adjacent molecules enable crystal packing, as seen in .
Electrophilic Aromatic Substitution (EAS)
The 4-nitrophenyl group undergoes EAS at the meta position relative to the nitro group. Examples include:
-
Nitration : Further nitration is unlikely due to deactivation by the existing nitro group.
-
Halogenation : Limited reactivity under standard conditions (e.g., Br₂/FeBr₃ requires elevated temperatures) .
Reduction of the Nitro Group
The 4-nitrophenyl moiety can be reduced to a 4-aminophenyl group using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). This reaction modifies electronic properties and enhances biological activity in analogs .
Table 2: Reduction Conditions and Outcomes
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 6h | 4-Aminophenyl derivative | Antifungal agents | |
| Na₂S₂O₄ | H₂O/EtOH, 50°C, 3h | Same as above | Intermediate synthesis |
Cross-Coupling Reactions
The propylamine linker enables Suzuki-Miyaura coupling with aryl boronic acids. For instance:
Mechanistic Insight :
-
The amino-propyl chain acts as a directing group, facilitating regioselective coupling at the pyrimidinone C5 position .
Oxidation and Stability
-
The pyrimidinone ring is resistant to oxidation, but the nitro group may decompose under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).
-
Stability studies in DMSO (25°C, 48h) show <5% degradation, confirming robustness for biological assays .
Complexation with Metal Ions
The amino and carbonyl groups chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. This property is exploited in catalytic applications and sensor design .
Example :
Scientific Research Applications
4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinones are a versatile class of heterocyclic compounds with diverse substituents that modulate their chemical and biological profiles. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs like 89049-04-7, which features hydroxyl groups (-OH) that act as electron donors. This difference may affect binding to biological targets, such as kinases or oxidoreductases . The azo group in 85409-74-1 introduces conjugation and redox activity, absent in the target compound, suggesting divergent applications (e.g., photodynamic therapy vs. enzyme inhibition) .
Alkyl vs. Aromatic Side Chains
- The propyl linker in the target compound contrasts with the phenylbutyl chain in 4455-65-6 . Longer alkyl chains may improve lipid solubility and membrane permeability, critical for CNS-targeting drugs .
Biological Activity
The compound 4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- is a pyrimidinone derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
- Molecular Formula : C14H17N5O3
- Molar Mass : 303.32 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidinone derivatives. For instance, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM for the most potent compounds .
Table 1: Antimicrobial Activity of Pyrimidinone Derivatives
| Compound | Target Bacteria | MIC (mM) |
|---|---|---|
| Compound A | E. coli | 0.05 |
| Compound B | S. aureus | 0.07 |
| Compound C | K. pneumoniae | 0.10 |
The compound may exhibit similar or enhanced activity due to the presence of the nitrophenyl group, which has been shown to influence bioactivity through electron-withdrawing effects.
Anticancer Activity
Pyrimidinone derivatives have also been investigated for their anticancer properties. A study on various pyrimidine analogs demonstrated notable cytotoxicity against several cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 0.3 to 40.7 μM . The structure-activity relationship (SAR) analysis indicated that substituents at specific positions on the pyrimidine ring significantly impacted their anticancer efficacy.
Table 2: Anticancer Activity of Pyrimidinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HepG2 | 0.3 |
| Compound E | MCF-7 | 6.6 |
| Compound F | A549 | 17 |
Enzyme Inhibition
The potential of pyrimidinones as enzyme inhibitors has been explored in various contexts, including their role as inhibitors of cytidine deaminase and other enzymes relevant to cancer biology . The presence of functional groups such as nitrophenyl can enhance binding affinity and specificity towards target enzymes, contributing to their therapeutic potential.
Case Studies
- Antimicrobial Screening : In a comparative study involving multiple pyrimidinone derivatives, the compound demonstrated superior activity against resistant strains of bacteria when compared to standard antibiotics .
- Cytotoxicity Assays : In vitro assays revealed that derivatives bearing electron-donating groups exhibited enhanced cytotoxic effects against cancer cell lines, suggesting that modifications to the nitrophenyl moiety could optimize therapeutic outcomes .
Q & A
Q. What are the common synthetic routes for preparing 4(3H)-pyrimidinone derivatives with nitro and amino substituents?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with β-ketoesters or nitriles, followed by functionalization. For nitro group introduction, nitration using tert-butyl hydroperoxide or nitric acid/sulfuric acid mixtures is common. The amino group can be introduced via reduction of nitro intermediates (e.g., using H₂/Pd-C) or nucleophilic substitution with ammonia/amines. Key intermediates should be purified via recrystallization or column chromatography, with reaction progress monitored by TLC .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons for the 4-nitrophenyl group, methyl protons at C6).
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amino and nitro groups). Reference CCDC deposition codes (e.g., CCDC 2050940) for comparative analysis .
Q. What solvent systems and reaction conditions optimize the compound’s stability during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for cyclization steps, while acidic conditions (pH 4–6) stabilize the pyrimidinone ring. Avoid prolonged exposure to strong bases, which may hydrolyze the 4(3H)-pyrimidinone core. Reaction temperatures should not exceed 80°C to prevent nitro group decomposition .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of nitro group introduction in pyrimidinone derivatives?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-nitration reagents) and computational modeling (DFT calculations) can track reaction pathways. Compare activation energies for nitro group addition at C5 vs. C6 positions. Experimental validation via intermediate trapping (e.g., ESI-MS) and kinetic studies under varied temperatures/pH is critical .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian or ORCA software can calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Compare results with experimental UV-Vis and cyclic voltammetry data to validate charge-transfer behavior .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
Q. What in vitro assays evaluate the biological activity of this pyrimidinone derivative?
- Methodological Answer : Screen for antifungal or kinase inhibition activity using:
- Microdilution Assays : Minimum Inhibitory Concentration (MIC) against Candida spp. or Aspergillus spp.
- Enzyme Inhibition : Fluorescence-based assays targeting DHFR or tyrosine kinases.
Molecular docking (AutoDock Vina) can prioritize targets by simulating binding to active sites of homologous proteins .
Q. How do polymorphic forms of this compound affect its physicochemical properties?
- Methodological Answer : Characterize polymorphs via:
Q. What analytical strategies quantify degradation products under oxidative stress?
Q. Which advanced spectroscopic techniques resolve ambiguities in tautomeric forms of 4(3H)-pyrimidinone?
- Methodological Answer :
Use solid-state NMR (¹⁵N CPMAS) to differentiate keto-enol tautomers. Synchrotron-based IR microspectroscopy provides spatial resolution of tautomeric distribution in crystalline phases. Compare with solution-state 2D NOESY to assess tautomer dynamics .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrimidinones?
- Methodological Answer :
Systematically test variables: - Catalyst Loading : Pd-C vs. Raney Ni for nitro reductions.
- Purification Methods : Compare recrystallization (solvent polarity) vs. flash chromatography.
Reproduce protocols from conflicting studies (e.g., Taylor & McKillop vs. Wang et al.) under controlled conditions, documenting oxygen/moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
